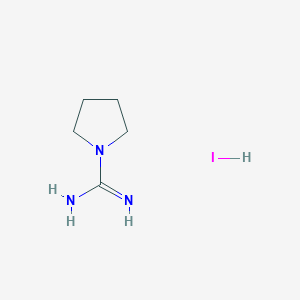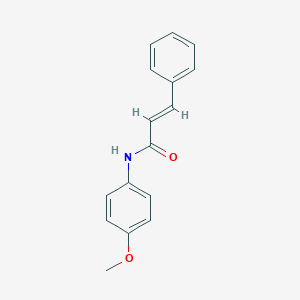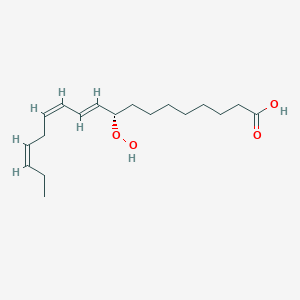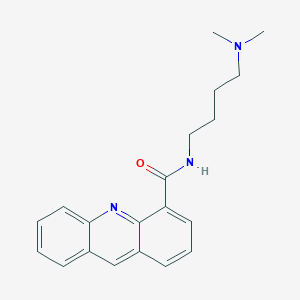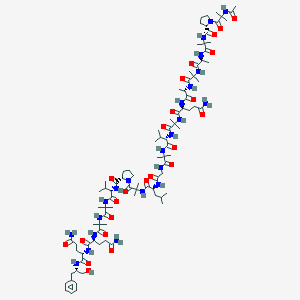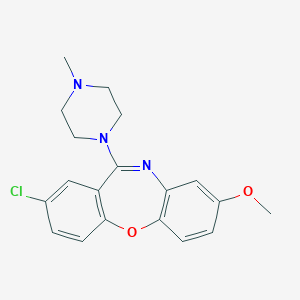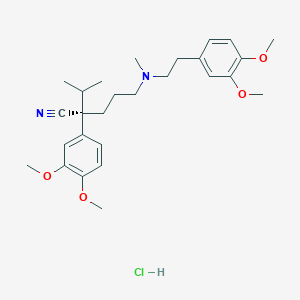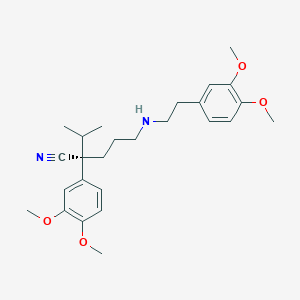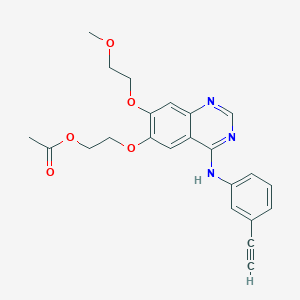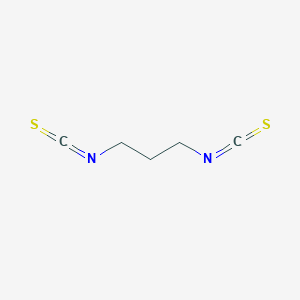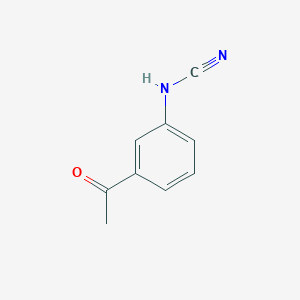
Cyanamide, (3-acetylphenyl)-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyanamide, (3-acetylphenyl)-(9CI), also known as N-cyanocarbamidobenzene, is an organic compound with the molecular formula C9H8N2O. It is a white crystalline solid that is soluble in water and ethanol. Cyanamide is a versatile compound that finds use in various fields such as agriculture, pharmaceuticals, and materials science.
Wissenschaftliche Forschungsanwendungen
Cyanamide has been extensively studied for its biological and chemical properties. It finds use in various scientific research applications such as:
1. Agriculture: Cyanamide is used as a plant growth regulator. It promotes bud break and flowering in fruit trees, increases fruit set, and improves fruit quality.
2. Pharmaceuticals: Cyanamide has been investigated for its potential therapeutic applications. It has been found to have anticancer, antidiabetic, and neuroprotective properties.
3. Materials science: Cyanamide is used in the synthesis of various materials such as melamine, dicyandiamide, and guanidine. These materials find use in the production of plastics, resins, and adhesives.
Wirkmechanismus
Cyanamide exerts its biological effects by inhibiting the enzyme aldehyde dehydrogenase (ALDH). ALDH is responsible for the breakdown of acetaldehyde, a toxic byproduct of alcohol metabolism. Inhibition of ALDH leads to an accumulation of acetaldehyde, which causes unpleasant symptoms such as facial flushing, nausea, and headache. This mechanism of action has been exploited in the treatment of alcoholism.
Biochemische Und Physiologische Effekte
Cyanamide has been shown to have various biochemical and physiological effects. It has been found to:
1. Inhibit cell proliferation: Cyanamide has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
2. Improve glucose metabolism: Cyanamide has been found to improve glucose uptake and insulin sensitivity in animal models of diabetes.
3. Protect against oxidative stress: Cyanamide has been shown to protect against oxidative stress-induced damage in various cell types.
Vorteile Und Einschränkungen Für Laborexperimente
Cyanamide has several advantages and limitations for lab experiments:
Advantages:
1. It is a readily available and inexpensive compound.
2. It is stable under normal laboratory conditions.
3. It has a well-defined mechanism of action.
Limitations:
1. It is toxic and should be handled with care.
2. It has a short half-life in vivo, which limits its therapeutic applications.
3. It has limited solubility in water, which can make it difficult to work with in some experiments.
Zukünftige Richtungen
Cyanamide has several potential future directions for scientific research:
1. Development of new therapeutic applications: Cyanamide has shown promise as a therapeutic agent for various diseases. Further research is needed to explore its potential in these areas.
2. Synthesis of new materials: Cyanamide is a versatile compound that can be used in the synthesis of various materials. Further research is needed to explore its potential in this area.
3. Investigation of its mechanism of action: Although the mechanism of action of cyanamide is well-defined, further research is needed to explore its effects on other cellular pathways.
Conclusion:
In conclusion, cyanamide is a versatile compound that finds use in various scientific research applications. It has a well-defined mechanism of action and has been investigated for its potential therapeutic applications. Cyanamide has several advantages and limitations for lab experiments and has several potential future directions for scientific research.
Synthesemethoden
Cyanamide can be synthesized by reacting calcium cyanamide with carbon dioxide in the presence of water. The reaction produces calcium carbonate and cyanamide. The cyanamide can be isolated by filtration and recrystallization.
CaCN2 + CO2 + H2O → CaCO3 + H2NCN
Eigenschaften
CAS-Nummer |
102711-76-2 |
|---|---|
Produktname |
Cyanamide, (3-acetylphenyl)-(9CI) |
Molekularformel |
C9H8N2O |
Molekulargewicht |
160.17 g/mol |
IUPAC-Name |
(3-acetylphenyl)cyanamide |
InChI |
InChI=1S/C9H8N2O/c1-7(12)8-3-2-4-9(5-8)11-6-10/h2-5,11H,1H3 |
InChI-Schlüssel |
VAIRPRAIYGKHEG-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC(=CC=C1)NC#N |
Kanonische SMILES |
CC(=O)C1=CC(=CC=C1)NC#N |
Synonyme |
Cyanamide, (3-acetylphenyl)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[2-(Methanesulfinyl)ethyl]benzene-1,2-diol](/img/structure/B21657.png)
